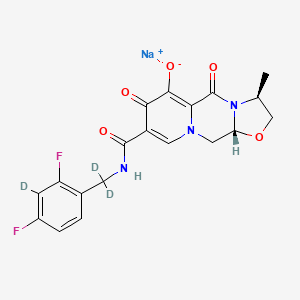
Cabotegravir-d3 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cabotegravir-d3 (sodium) is a deuterated form of cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection. This compound is a stable isotope-labeled version of cabotegravir, which allows for more precise pharmacokinetic and pharmacodynamic studies. Cabotegravir-d3 (sodium) is particularly valuable in clinical research due to its enhanced stability and ability to provide more accurate data in drug metabolism and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cabotegravir-d3 (sodium) involves multiple steps, starting with the introduction of deuterium atoms into the cabotegravir molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents. The synthetic route includes the formation of the core structure of cabotegravir, followed by the incorporation of deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of cabotegravir-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The final product is then formulated into a stable sodium salt form for use in research and clinical applications .
化学反应分析
Types of Reactions: Cabotegravir-d3 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure efficient and selective transformations .
Major Products Formed: The major products formed from these reactions include various metabolites of cabotegravir-d3, which are analyzed to understand its pharmacokinetic profile. These metabolites are crucial for determining the drug’s efficacy, safety, and potential side effects .
科学研究应用
Cabotegravir-d3 (sodium) has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and degradation products of cabotegravir. In biology and medicine, it is employed in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body. This compound is also used in clinical trials to evaluate the efficacy and safety of cabotegravir-based therapies for HIV-1 prevention and treatment .
作用机制
Cabotegravir-d3 (sodium) exerts its effects by inhibiting the HIV-1 integrase enzyme, which is essential for the viral replication process. By binding to the active site of the integrase enzyme, cabotegravir-d3 prevents the integration of the viral genome into the host cell’s DNA. This inhibition blocks the replication of the virus, thereby reducing the viral load in infected individuals .
相似化合物的比较
Similar Compounds: Similar compounds to cabotegravir-d3 (sodium) include other integrase strand transfer inhibitors such as dolutegravir, raltegravir, elvitegravir, and bictegravir. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, dosing regimens, and side effect profiles .
Uniqueness: Cabotegravir-d3 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in clinical research, particularly in the development and optimization of HIV-1 therapies .
属性
分子式 |
C19H16F2N3NaO5 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC 名称 |
sodium;(3R,6S)-12-[[dideuterio-(3-deuterio-2,4-difluorophenyl)methyl]carbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate |
InChI |
InChI=1S/C19H17F2N3O5.Na/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21;/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27);/q;+1/p-1/t9-,14+;/m0./s1/i4D,5D2; |
InChI 键 |
AEZBWGMXBKPGFP-YDBLSTQKSA-M |
手性 SMILES |
[2H]C1=C(C=CC(=C1F)C([2H])([2H])NC(=O)C2=CN3C[C@@H]4N([C@H](CO4)C)C(=O)C3=C(C2=O)[O-])F.[Na+] |
规范 SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)

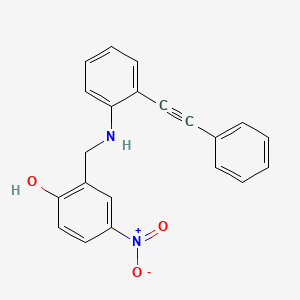
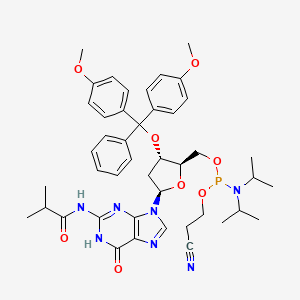

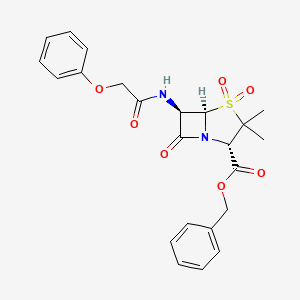
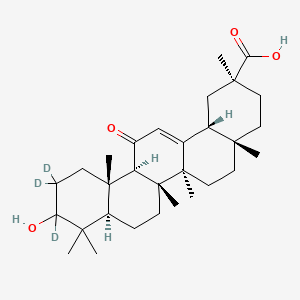
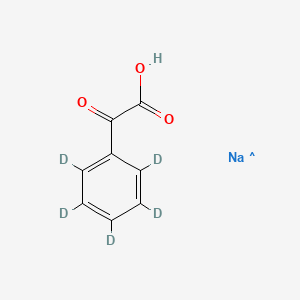
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
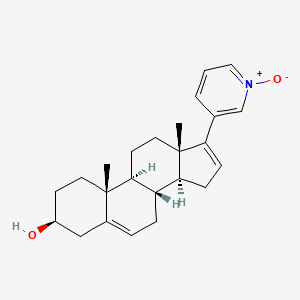
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)

